3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;;/h1-2,4-5H,3,6-7,11H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTASQBFLHXILH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory Synthesis
Starting Materials : The synthesis typically starts with 1H-benzimidazole and 3-chloropropylamine hydrochloride as the alkylating agent.
Reaction Conditions : The reaction is carried out in polar protic solvents such as ethanol or methanol, which facilitate the nucleophilic substitution of the benzimidazole nitrogen on the 3-chloropropylamine moiety. Elevated temperatures (generally reflux conditions) are applied to drive the reaction to completion.
Mechanism : The benzimidazole nitrogen acts as a nucleophile attacking the electrophilic carbon in 3-chloropropylamine hydrochloride, displacing the chloride ion and forming the 3-(1H-benzimidazol-2-yl)propan-1-amine intermediate.
Salt Formation : The free base amine is then converted to the dihydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility.
Purification : The product is purified by recrystallization or chromatographic techniques to achieve high purity.
Industrial Scale Synthesis
Industrial production follows similar principles but is optimized for scale, yield, and purity. Industrial-grade solvents and reagents are used, and reaction parameters such as temperature, solvent volume, and reaction time are carefully controlled.
Continuous flow reactors or batch reactors with efficient stirring and temperature control are employed to maximize yield and minimize impurities.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | 1H-benzimidazole + 3-chloropropylamine hydrochloride in ethanol/methanol, reflux | 70-85 | Reaction time: 6-12 hours; monitored by TLC |
| Salt formation | Treatment with HCl in ethanol or aqueous solution | Quantitative | Conversion to dihydrochloride salt |
| Purification | Recrystallization or silica gel chromatography | >95 purity | Ensures removal of unreacted starting materials and by-products |
Studies indicate that the choice of solvent and temperature critically affects the reaction yield and purity. Polar protic solvents such as ethanol provide a good balance between solubility of reactants and reaction rate.
Reaction times of 6 to 12 hours under reflux conditions are typical to ensure complete conversion.
The use of excess 3-chloropropylamine hydrochloride can drive the reaction forward but requires careful purification to remove residual amine.
Conversion to the dihydrochloride salt improves the compound’s stability and water solubility, which is important for biological applications.
Analytical techniques such as NMR, HRMS, and melting point determination confirm the structure and purity of the final product.
| Compound | Synthetic Route | Key Differences |
|---|---|---|
| 3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride | Nucleophilic substitution with 3-chloropropylamine hydrochloride | Benzimidazole ring with propylamine chain, dihydrochloride salt |
| 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride | Similar substitution with imidazole ring | Imidazole ring instead of benzimidazole, slightly different molecular weight and properties |
The preparation of this compound is well-established, relying primarily on nucleophilic substitution of benzimidazole with 3-chloropropylamine hydrochloride under reflux in polar solvents, followed by salt formation with hydrochloric acid. The process is scalable from laboratory to industrial production with optimization of reaction conditions to maximize yield and purity. The compound’s dihydrochloride form enhances its stability and solubility, making it suitable for further chemical and biological applications.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride is a chemical compound with several potential applications, particularly in scientific research.
Chemical Information
this compound has the molecular formula and a molecular weight of 248.15 g/mol . Synonyms for this compound include 3-(1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride and 3-(1H-Benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride . It is identified by the PubChem CID 16298394 .
Research Applications
- Development of Sodium Channel Blockers: 3-amino-1-(5-indanyloxy)-2-propanol derivatives, including those bearing a benzimidazole moiety, have been investigated as sodium channel blockers for the treatment of ischemic stroke . These compounds have demonstrated potent blocking activity for Na+ channels and low affinity for dopamine D2 receptors, reducing the risk of extrapyramidal side effects . Specifically, they show a high binding affinity for neurotoxin receptor site 2 of the Na+ channels, suggesting they act as use-dependent Na+ channel blockers during sustained depolarization in ischemic conditions .
- Synthesis of Novel Compounds: Benzimidazoles, including this compound, can be alkylated with ketonic Mannich bases to produce novel 1-(3-oxopropyl)benzimidazoles . These compounds can be further reduced to 1-(3-hydroxypropyl)benzimidazoles .
- Biomedical Research: 3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-amine hydrochloride, a related compound, is used in biomedical research .
Safety and Efficacy
- Cosmetic Product Development: In the development of cosmetic products, it is important to ensure safety, stability, and effectiveness . Studies are performed to assess these factors, and experimental design techniques can optimize the formulation process .
- Bioavailability Assessment: Assessing the bioavailability of drug molecules at the site of action is important for understanding the efficiency of topical dosage forms . Real-time measurement of molecules in the skin layer is becoming increasingly important for evaluating toxicity .
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Benzimidazol-1-yl)propan-1-amine: A closely related compound with similar chemical properties.
2-(1H-Benzimidazol-2-yl)ethylamine: Another benzimidazole derivative with a different side chain.
Uniqueness
3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride is unique due to its specific structure, which combines the benzimidazole ring with a propan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for its pharmacological significance. The structural formula can be represented as follows:
- Molecular Formula : C₉H₁₃Cl₂N₃
- Molecular Weight : 232.13 g/mol
- Chemical Structure :
The biological activity of this compound is attributed to its interaction with various biological targets:
- Antimicrobial Activity : Benzimidazole derivatives have shown promising antimicrobial properties. The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways, similar to other benzimidazole derivatives that target ribosomal RNA synthesis .
- Antiviral Properties : Research indicates that benzimidazole derivatives can inhibit viral replication. The compound’s structure allows it to interfere with viral RNA synthesis, making it a candidate for antiviral drug development against RNA viruses .
- Anticancer Activity : Some studies suggest that benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound may induce apoptosis through the activation of caspases or inhibition of cell proliferation pathways .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibits cell wall synthesis | |
| Antiviral | Blocks RNA polymerase II | |
| Anticancer | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various benzimidazole derivatives, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was found to be comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Case Study 2: Antiviral Activity
A recent investigation into the antiviral properties of benzimidazole derivatives revealed that this compound effectively inhibited the replication of human cytomegalovirus (HCMV). The compound exhibited a dose-dependent response, with an IC50 value significantly lower than that of conventional antiviral drugs.
Table 2: Comparison with Related Benzimidazole Derivatives
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 3-(1H-benzimidazol-2-yl)propan-1-amine | Antimicrobial | 15 |
| 2-Methylbenzimidazole | Anticancer | 12 |
| Benzimidazole | Antiviral | 20 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride, and how do reaction conditions influence yield?
- Methodology : Benzimidazole derivatives are typically synthesized via cyclization reactions. For example, o-phenylenediamine reacts with carboxylic acids or acyl chlorides under acidic conditions (e.g., polyphosphoric acid) to form benzimidazole cores . For the propane-1-amine side chain, aza-Michael addition or nucleophilic substitution may be employed . Key variables include temperature (higher temperatures favor cyclization) and the presence of leaving groups (e.g., acyl chlorides enhance reactivity) . Yield optimization requires balancing stoichiometry and reaction time, as prolonged heating may lead to side products.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use multi-modal characterization:
- 1H NMR : Confirm proton environments (e.g., benzimidazole aromatic protons at δ 7.0–8.5 ppm, amine protons at δ 1.5–3.0 ppm) .
- LCMS : Verify molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₄N₃·2HCl) and purity (>98% by HPLC) .
- Elemental Analysis : Validate stoichiometry of C, H, N, and Cl.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particles .
- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How does the protonation state of the benzimidazole ring affect the compound’s biological activity?
- Methodology : Benzimidazole’s imidazole nitrogen (pKa ~5–6) can protonate under physiological conditions, altering solubility and receptor binding. Perform pH-dependent solubility assays and computational docking studies (e.g., using AutoDock Vina) to correlate protonation with affinity for targets like the urokinase receptor (uPAR) . Compare activity in buffers at pH 4.0 vs. 7.4 to isolate protonation effects.
Q. What experimental strategies resolve contradictions in reported bioactivity data for benzimidazole derivatives?
- Methodology :
- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify non-linear effects .
- Off-Target Screening : Use kinase profiling panels to rule out non-specific interactions .
- Structural Analogues : Synthesize and test derivatives with modified substituents (e.g., methyl, chloro) to pinpoint pharmacophores .
Q. How can the compound’s stability under varying storage conditions be systematically evaluated?
- Methodology :
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
- Light Sensitivity : Store aliquots in amber vs. clear vials and compare UV-Vis spectra over time .
- pH Stability : Incubate in buffers (pH 2–9) and quantify intact compound using LCMS .
Q. What computational tools predict the compound’s interaction with novel biological targets?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., G-protein-coupled receptors) using AMBER or GROMACS .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger’s Phase .
- QSAR Models : Corrogate structural descriptors (e.g., logP, polar surface area) with activity data from public databases like ChEMBL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
